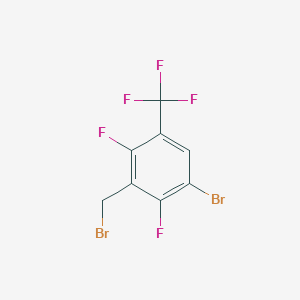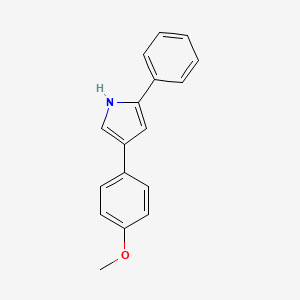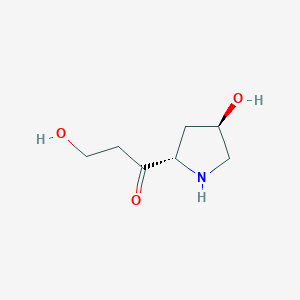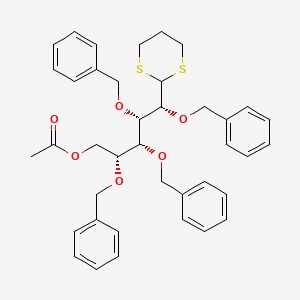![molecular formula C17H16O3 B12860564 1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone CAS No. 400746-64-7](/img/structure/B12860564.png)
1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone is an organic compound that features a biphenyl group substituted with a dioxolane ring and an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone typically involves the reaction of biphenyl derivatives with dioxolane precursors under specific conditions. One common method involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol to form the dioxolane ring . The reaction conditions often require an acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.
Substitution: The biphenyl and dioxolane rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone has several applications in scientific research:
作用机制
The mechanism by which 1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to produce a desired effect. The exact pathways involved can vary and are often the subject of detailed mechanistic studies .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
Biphenyl derivatives: Compounds with similar biphenyl structures but different substituents.
Uniqueness
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone is unique due to the combination of the dioxolane ring and biphenyl structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
400746-64-7 |
|---|---|
分子式 |
C17H16O3 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
1-[4-[3-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O3/c1-12(18)13-5-7-14(8-6-13)15-3-2-4-16(11-15)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 |
InChI 键 |
XGBUGGCOMCESOV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)
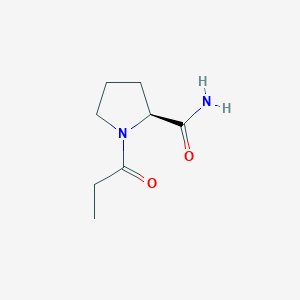
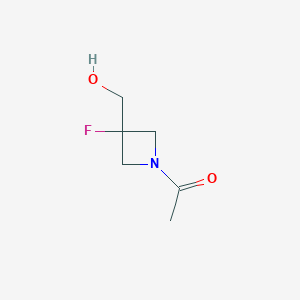

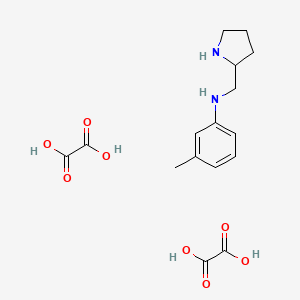
![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)

